molecular formula C11H8N4 B3360289 2-Phenyl-1h-imidazo[4,5-b]pyrazine CAS No. 88710-42-3

2-Phenyl-1h-imidazo[4,5-b]pyrazine

Cat. No.: B3360289
CAS No.: 88710-42-3
M. Wt: 196.21 g/mol
InChI Key: BEOKYXOUIWZLHO-UHFFFAOYSA-N
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Description

2-Phenyl-1h-imidazo[4,5-b]pyrazine is a heterocyclic compound that features an imidazo[4,5-b]pyrazine core with a phenyl group attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1h-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyrazine with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the imidazo[4,5-b]pyrazine ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1h-imidazo[4,5-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[4,5-b]pyrazine core, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

2-Phenyl-1h-imidazo[4,5-b]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2-Phenyl-1h-imidazo[4,5-b]pyrazine exerts its effects is often related to its interaction with biological targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 2-Phenylimidazo[1,2-b]pyridazine
  • 2-Phenylimidazo[1,2-c]pyrimidine

Comparison: 2-Phenyl-1h-imidazo[4,5-b]pyrazine is unique due to its specific ring structure, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-phenyl-1H-imidazo[4,5-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-4-8(5-3-1)9-14-10-11(15-9)13-7-6-12-10/h1-7H,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOKYXOUIWZLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=CN=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530586
Record name 2-Phenyl-1H-imidazo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88710-42-3
Record name 2-Phenyl-1H-imidazo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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